molecular formula C7H13NO2 B14287206 Methyl (3-methylbut-3-en-1-yl)carbamate CAS No. 117555-81-4

Methyl (3-methylbut-3-en-1-yl)carbamate

Cat. No.: B14287206
CAS No.: 117555-81-4
M. Wt: 143.18 g/mol
InChI Key: ZIBNIDSOHICSAB-UHFFFAOYSA-N
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Description

Methyl (3-methylbut-3-en-1-yl)carbamate is a carbamate derivative characterized by a methyl ester group and a branched alkenyl substituent (3-methylbut-3-en-1-yl) attached to the carbamate nitrogen. Carbamates are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their biological activity and synthetic versatility.

The compound’s alkenyl substituent may influence its reactivity, solubility, and metabolic pathways. For instance, unsaturated moieties like the butenyl group can participate in cycloaddition or polymerization reactions, which might differentiate it from saturated analogs.

Properties

CAS No.

117555-81-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl N-(3-methylbut-3-enyl)carbamate

InChI

InChI=1S/C7H13NO2/c1-6(2)4-5-8-7(9)10-3/h1,4-5H2,2-3H3,(H,8,9)

InChI Key

ZIBNIDSOHICSAB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCNC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-methylbut-3-en-1-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-methylbut-3-en-1-ol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at 90°C and exhibits broad functional-group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methylbut-3-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (3-methylbut-3-en-1-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (3-methylbut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase and affecting neurotransmission .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl (3-methylbut-3-en-1-yl)carbamate with structurally related carbamates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Physical Properties
This compound C₇H₁₃NO₂ 143.18 (calculated) Alkenyl (branched) Likely low water solubility
Ethyl (3-methylbut-3-en-1-yl)carbamate C₈H₁₅NO₂ 157.21 (calculated) Alkenyl (branched) + ethyl ester Higher lipophilicity vs. methyl
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.2 (reported) Aromatic hydroxyl Solid; requires skin protection
3-Tolyl-N-methylcarbamate C₉H₁₁NO₂ 165.19 (calculated) Aromatic methyl Used in pesticides
Isopropyl allyl(methyl)carbamate C₈H₁₅NO₂ 157.21 (calculated) Alkenyl + isopropyl ester Synthetic intermediate

Key Observations :

  • Substituent Effects: The alkenyl group in the target compound may enhance reactivity compared to saturated alkyl or aromatic analogs. For example, Methyl (3-hydroxyphenyl)-carbamate contains a phenolic group, increasing polarity but also toxicity risks .

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